molecular formula C5H6N2O2 B1173467 2-Pyridinol,4-amino-,1-oxide(8CI) CAS No. 13602-69-2

2-Pyridinol,4-amino-,1-oxide(8CI)

Cat. No.: B1173467
CAS No.: 13602-69-2
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Description

Contextualization of Pyridine (B92270) N-Oxide Chemistry in Modern Organic Synthesis and Heterocyclic Chemistry

Pyridine N-oxides have established themselves as indispensable tools in the arsenal (B13267) of synthetic organic chemists. The introduction of an oxygen atom to the nitrogen of the pyridine ring dramatically alters the reactivity of the heterocycle. scripps.eduyoutube.com This modification makes the pyridine ring more susceptible to both electrophilic and nucleophilic substitution reactions, often at positions that are unreactive in the parent pyridine. scripps.edubhu.ac.in

The N-oxide group acts as an internal source of oxygen, which can be strategically transferred to other parts of the molecule or used to direct incoming reagents. bhu.ac.inarkat-usa.org This has led to the development of a wide array of synthetic methodologies, including the synthesis of substituted pyridines that would be difficult to access through other routes. umich.edunih.gov For instance, the presence of the N-oxide facilitates nucleophilic substitution at the 2- and 4-positions. scripps.eduwikipedia.org Furthermore, pyridine N-oxides serve as versatile ligands in coordination chemistry and have been employed as catalysts in various organic transformations. arkat-usa.orgnih.gov Their utility extends to their role as precursors for a variety of biologically active molecules, highlighting their importance in pharmaceutical and agrochemical research. echemi.comchemimpex.com

The synthesis of pyridine N-oxides is typically achieved through the oxidation of the corresponding pyridine derivative using reagents such as peracids, or hydrogen peroxide in acetic acid. arkat-usa.orgorgsyn.orgorganic-chemistry.org

The Unique Electronic and Structural Features of 4-Substituted Pyridine N-Oxides

The electronic nature of the pyridine N-oxide is characterized by a significant dipole moment, with the negative charge localized on the oxygen atom and a corresponding positive charge on the nitrogen atom. scripps.edu This charge separation has profound effects on the reactivity and properties of the molecule. The N-oxide group can act as both an electron-donating and an electron-withdrawing group, depending on the nature of the substituent at the 4-position. arkat-usa.org

When an electron-donating group is present at the 4-position, it can push electron density into the ring, which is then relayed to the N-oxide oxygen. Conversely, an electron-withdrawing group at the 4-position can pull electron density from the ring, which is compensated for by the electron-donating ability of the N-oxide group. arkat-usa.org This "push-pull" electronic characteristic is a key feature of 4-substituted pyridine N-oxides. arkat-usa.org

Structurally, the pyridine N-oxide molecule is planar, similar to pyridine itself. wikipedia.org The introduction of the N-oxide functionality and substituents at various positions can influence the bond lengths and angles within the pyridine ring.

Research Imperatives and Prospective Contributions Pertaining to 2-Pyridinol, 4-amino-, 1-oxide

The compound 2-Pyridinol, 4-amino-, 1-oxide (CAS No. 13602-69-2) presents a particularly interesting case for study. evitachem.comvulcanchem.com It incorporates three key functional groups: a hydroxyl group at the 2-position, an amino group at the 4-position, and the N-oxide functionality. vulcanchem.com This combination of an electron-donating amino group and a potentially tautomerizable hydroxyl group, all on an activated pyridine N-oxide scaffold, suggests a rich and complex chemical reactivity.

Research into this specific compound is driven by the potential for developing novel synthetic methodologies and exploring its utility as a building block for new chemical entities with potential applications in medicinal chemistry and materials science. The interplay of the different functional groups could lead to unique reactivity patterns and the ability to synthesize highly functionalized pyridine derivatives.

Further investigation into the synthesis, properties, and reactivity of 2-Pyridinol, 4-amino-, 1-oxide is warranted to fully unlock its potential. This includes exploring its tautomeric equilibria, its coordination chemistry with various metals, and its participation in a range of organic transformations.

Detailed Research Findings

Synthesis of 2-Pyridinol, 4-amino-, 1-oxide

The synthesis of 2-Pyridinol, 4-amino-, 1-oxide can be approached through several synthetic routes. A common strategy involves the reduction of a corresponding nitro-substituted pyridine N-oxide. For example, the reduction of 4-nitropyridine-N-oxide derivatives using reagents like iron in acetic acid or catalytic hydrogenation with palladium on carbon has been shown to be an effective method for producing 4-aminopyridine (B3432731) derivatives. evitachem.comsemanticscholar.org A plausible synthesis for the title compound could involve the reduction of 2-hydroxy-4-nitropyridine-N-oxide.

Another potential synthetic pathway could involve the amination of a suitable precursor. For instance, methods have been developed for the direct amination of pyridine N-oxides at the 2-position. umich.edunih.govnih.gov

PrecursorReagentProductReference
2-methyl-4-nitropyridine-N-oxidePd/C, H₂2-methyl-4-aminopyridine-N-oxide prepchem.com
4-nitropyridine-N-oxideIron, Acetic Acid4-aminopyridine semanticscholar.org
Pyridine N-oxideActivated Isocyanides2-aminopyridines nih.gov

Chemical Properties of 2-Pyridinol, 4-amino-, 1-oxide

The chemical properties of 2-Pyridinol, 4-amino-, 1-oxide are dictated by the interplay of its three functional groups. The amino group at the 4-position is a strong electron-donating group, which increases the electron density of the pyridine ring and influences its basicity. The hydroxyl group at the 2-position can exhibit tautomerism, existing in equilibrium with its keto form, 1-hydroxy-4-amino-2(1H)-pyridone. This tautomerism can significantly affect its reactivity and spectroscopic properties. The N-oxide group, as previously discussed, activates the ring towards both electrophilic and nucleophilic attack.

PropertyDescriptionReference
Molecular Formula C₅H₆N₂O₂ vulcanchem.com
CAS Registry Number 13602-69-2 vulcanchem.com
Tautomerism Can exist in equilibrium between the pyridinol and pyridone forms. wikipedia.org
Reactivity The combination of amino, hydroxyl, and N-oxide groups suggests a high degree of chemical reactivity, with potential for various substitution and functionalization reactions. evitachem.comvulcanchem.com

Properties

CAS No.

13602-69-2

Molecular Formula

C5H6N2O2

Synonyms

2-Pyridinol,4-amino-,1-oxide(8CI)

Origin of Product

United States

Synthetic Methodologies and Chemo Selective Preparation of 2 Pyridinol, 4 Amino , 1 Oxide and Its Analogs

Direct Synthetic Routes to 2-Pyridinol, 4-amino-, 1-oxide Derivatives

Direct synthetic methods offer a streamlined approach to obtaining the target molecule by introducing the necessary functional groups onto a pyridine (B92270) or pyridine N-oxide scaffold.

Oxidative Approaches for Pyridine Rings with Pre-existing Substitution

The oxidation of substituted pyridines is a fundamental method for the preparation of pyridine N-oxides. wikipedia.org This process increases the reactivity of the pyridine ring toward both electrophilic and nucleophilic substitution. semanticscholar.orggoogle.com The N-oxide functional group acts as an electron-donating group, activating the 2- and 4-positions for further functionalization. wikipedia.org

A variety of oxidizing agents can be employed for this transformation, with peroxy acids like peracetic acid and peroxybenzoic acid being common choices. wikipedia.org The choice of oxidant and reaction conditions can be tailored to the specific substituents already present on the pyridine ring to ensure chemoselectivity. scripps.edu For instance, a one-step method for preparing 4-nitropyridine-N-oxides involves the in-situ oxidation of the corresponding pyridine followed by nitration, a process that can be catalyzed by the addition of acetic anhydride (B1165640), concentrated sulfuric acid, maleic anhydride, and sodium bisulfate. google.com

More recent and environmentally conscious methods utilize hydrogen peroxide in the presence of catalysts. A notable example is the oxidation of 2-chloropyridine (B119429) using 30% hydrogen peroxide with a sodium tungstate (B81510) catalyst, which proceeds to the N-oxide. google.com This method is advantageous as it can be part of a one-pot synthesis to yield 2-hydroxypyridine-N-oxide. google.com

Table 1: Oxidizing Agents for Pyridine N-Oxide Formation

Oxidizing Agent Substrate Example Catalyst Reference
Peroxybenzoic Acid Pyridine None wikipedia.org
Peracetic Acid Pyridine None orgsyn.org
Hydrogen Peroxide/Acetic Acid Pyridine None orgsyn.org
Hydrogen Peroxide 2-Chloropyridine Sodium Tungstate google.com
Hydrogen Peroxide Substituted Pyridines Methyltrioxorhenium (MTO) arkat-usa.org

Amination and Hydroxylation Strategies on Pyridine N-Oxide Scaffolds

Once the pyridine N-oxide is formed, the introduction of amino and hydroxyl groups can be achieved through various strategies. The N-oxide group facilitates nucleophilic substitution at the 2- and 4-positions of the pyridine ring. scripps.edu

Direct amination of pyridine N-oxides can be challenging, but effective methods have been developed. A one-pot procedure for the 2-amination of pyridine N-oxides utilizes tosyl chloride (TsCl) or tosyl anhydride (Ts₂O) and an amine, such as tert-butylamine, followed by deprotection. acs.org This method demonstrates high yields and excellent regioselectivity for the 2-position. acs.org The use of hydroxylamine (B1172632) under alkaline conditions can also introduce an amino group, as demonstrated in the amination of a highly reactive nitropyridine at room temperature. youtube.com

Hydroxylation of pyridine N-oxides can be accomplished through several routes. For example, the nitro group in 4-nitropyridine-N-oxide is readily replaced by a hydroxyl group upon treatment with an alkaline solution of hydrogen peroxide. researchgate.net Another approach involves the hydrolysis of a precursor, such as 2-chloropyridine-N-oxide, under alkaline conditions to yield 2-hydroxypyridine-N-oxide. google.com

Synthesis via Precursors: Transformation of Related Pyridine N-Oxide Compounds

An alternative and often highly effective approach to synthesizing 2-Pyridinol, 4-amino-, 1-oxide and its analogs involves the chemical transformation of functional groups on a pre-formed pyridine N-oxide ring.

Reduction of 4-Nitropyridine (B72724) N-oxide to 4-Aminopyridine (B3432731) N-oxide Analogues

The reduction of a 4-nitro group to a 4-amino group is a common and efficient transformation in the synthesis of 4-aminopyridine N-oxide derivatives. A variety of reducing agents can be employed for this purpose, with the choice often depending on the desired selectivity and the presence of other functional groups.

Catalytic hydrogenation using catalysts such as Raney nickel is a well-established method for this reduction. researchgate.net Another widely used method is reduction with iron in the presence of an acid, such as acetic acid or mineral acids like hydrochloric or sulfuric acid. semanticscholar.orgmdpi.org While reduction with iron and acetic acid can provide a quantitative yield of 4-aminopyridine, it may require continuous extraction. semanticscholar.orgmdpi.org The use of iron with mineral acids can yield 80-90% of 4-aminopyridine, though by-products like 4-aminopyridine-N-oxide and 4-pyridone may also be formed. semanticscholar.orgmdpi.org More specialized reagents, such as a low-valent titanium reagent (TiCl₄/SnCl₂), have also been explored for the reduction of 4-nitropyridine N-oxide, leading to different products depending on the stoichiometry of the reagent. researchgate.net

Table 2: Reducing Agents for 4-Nitropyridine N-oxide

Reducing Agent Acid/Solvent Product(s) Yield Reference
Iron Acetic Acid 4-Aminopyridine Quantitative semanticscholar.orgmdpi.org
Iron Hydrochloric Acid 4-Aminopyridine, 4-Aminopyridine-N-oxide, 4-Pyridone 80-85% (4-aminopyridine) semanticscholar.orgmdpi.org
Iron Sulfuric Acid (25-30%) 4-Aminopyridine 85-90% semanticscholar.orgmdpi.org
Raney Nickel Methanol 4-Aminopyridine - researchgate.net
TiCl₄/SnCl₂ (1:2, 3 molar eq.) - 4-Aminopyridine - researchgate.net

Derivatization and Functional Group Interconversion of 2-Hydroxypyridine (B17775) N-oxide and Related Pyridine N-oxides

The 2-hydroxypyridine N-oxide core and other substituted pyridine N-oxides serve as versatile platforms for further chemical modifications. The hydroxyl group of 2-hydroxypyridine N-oxide can be derivatized to create other functional groups. For instance, it can be converted to a triflate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including alkynes, boronic acids, and amines.

Furthermore, the N-oxide functionality itself can direct the introduction of other groups. For example, treatment of pyridine N-oxide with phosphorus oxychloride can yield 2- and 4-chloropyridines, which can then be further functionalized. wikipedia.org The N-oxide can be subsequently removed through deoxygenation using reagents like zinc dust. wikipedia.org

Functionalization and Structural Modification of the 2-Pyridinol, 4-amino-, 1-oxide Core

Once the 2-Pyridinol, 4-amino-, 1-oxide scaffold is assembled, it can undergo further functionalization to generate a diverse range of analogs. The presence of the amino and hydroxyl groups, along with the N-oxide, offers multiple sites for chemical modification.

The amino group can be acylated or alkylated to introduce various substituents. For example, crude 4-aminopyridine can be acetylated with acetic anhydride to produce 4-acetylaminopyridine. semanticscholar.orgmdpi.org The N-oxide itself can be a site of reaction. For instance, it can be deoxygenated to the corresponding pyridine derivative. semanticscholar.org This deoxygenation can be achieved using various reagents, including diboron (B99234) reagents which offer a mild and selective method. nih.gov

The pyridine N-oxide moiety also facilitates various coupling reactions. For example, the N-oxidation of one pyridine ring in a 4,4'-bipyridine (B149096) skeleton allows for subsequent halogenation and cyanation, followed by metal-catalyzed cross-coupling reactions to create non-symmetrical bipyridines. researchgate.net This highlights the utility of the N-oxide in directing selective functionalization. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
2-Pyridinol, 4-amino-, 1-oxide
4-Amino-2,6-dibromopyridine
4-Amino-2-hydroxypyridine N-oxide
4-Aminopyridine
4-Aminopyridine N-oxide
2-Bromo-4-nitropyridine-N-oxide
2-Bromo-6-ethoxypyridine
2-Bromopyridine-N-oxide
2-Chloropyridine
2-Chloropyridine N-oxide
2,6-Dibromo-4-nitro-pyridine-N-oxide
2,6-Dibromopyridine-N-oxide
3,5-Diamino-2,6-dinitropyridine N-oxide
3,5-Dimethoxy-2,6-dinitropyridine N-oxide
3,5-Dimethoxypyridine N-oxide
2-Ethoxypyridine 1-Oxide
2-Hydroxypyridine
2-Hydroxypyridine N-oxide
4-Nitropyridine
4-Nitropyridine N-oxide
4-Pyridinol-1-oxide
4-Pyridone
Pyridine
Pyridine N-oxide
Pyridin-2-ol
4,4'-Azopyridine
4,4'-Azopyridine-N,N'-dioxide
4,4'-Azopyridine-N-oxide
4,4'-Azoxypyridine
1-(4-Pyridyl)pyridinium chloride hydrochloride
2-(Methyldithio)pyridine-N-oxide
2-Amino-5-nitro-pyridine N-oxides
2-Nitroaminopyridine N-oxides
3-Bromo-4-ethoxypyridine
3-Bromo-4-nitropyridine N-oxide
4-Acetylaminopyridine
4-Bromo-pyridine-N-oxide
4-Chloro-pyridine-N-oxide
4-Ethoxypyridine-N-oxide
Niflumic acid
Omeprazole
Pranoprofen

Electrophilic Aromatic Substitution Reactions on the Pyridine N-Oxide Ring

The N-oxide functional group significantly alters the electronic properties of the pyridine ring, making it more susceptible to electrophilic aromatic substitution (EAS) compared to the parent pyridine. The oxygen atom donates electron density into the ring, particularly activating the C2, C4, and C6 positions. scripps.edudiva-portal.org This activation allows for the introduction of substituents under relatively mild conditions.

A common strategy to introduce an amino group at the 4-position involves a nitration reaction followed by reduction. The nitration of pyridine N-oxide with a mixture of fuming nitric acid and sulfuric acid typically yields 4-nitropyridine-N-oxide as the major product. scripps.edu Subsequent reduction of the nitro group to an amine can be achieved using various reducing agents, such as iron in the presence of mineral acids like hydrochloric or sulfuric acid. mdpi.orgsemanticscholar.org This two-step process provides an effective route to 4-aminopyridine-N-oxide. mdpi.orgsemanticscholar.org

Table 1: Electrophilic Nitration of Pyridine N-Oxide Analogs

Starting MaterialReagents and ConditionsMajor Product(s)Reference
Pyridine N-oxideFuming H₂SO₄, HNO₃4-Nitropyridine N-oxide arkat-usa.org
3,5-Dimethoxypyridine N-oxideFuming H₂SO₄, HNO₃3,5-Dimethoxy-2,6-dinitropyridine N-oxide arkat-usa.org

It is important to note that the conditions for EAS reactions must be carefully controlled to avoid competing reactions or deactivation of the ring. For instance, in strongly acidic media, the N-oxide oxygen can be protonated, which deactivates the ring towards electrophilic attack. scripps.edu

Nucleophilic Displacement and Addition Reactions at Activated Positions

The pyridine N-oxide ring is also activated towards nucleophilic attack, particularly at the C2 and C4 positions. This reactivity can be exploited to introduce hydroxyl and amino groups. Nucleophilic substitution reactions on pyridine N-oxides are generally faster than on the corresponding pyridines. scripps.edu

One approach to introduce a hydroxyl group at the C2 position is through the Polonovski rearrangement. bme.hubme.hu This reaction typically involves treating the pyridine N-oxide with an activating agent like acetic anhydride, which leads to the formation of a 2-acetoxy derivative that can be subsequently hydrolyzed to the 2-pyridinol. bme.hu

Direct amination of pyridine N-oxides can also be achieved. For example, treatment with p-toluenesulfonyl chloride (TsCl) or triflic anhydride (Tf₂O) in the presence of an amine can lead to the formation of 2-aminopyridine (B139424) derivatives. A one-pot procedure for the 2-amination of pyridine N-oxides using Ts₂O and t-butylamine followed by in situ deprotection with trifluoroacetic acid (TFA) has been developed, showing good yields and high regioselectivity. nih.gov Another method involves the use of phosphonium (B103445) salts like PyBroP to activate the N-oxide for nucleophilic attack by various nucleophiles, including amines. semanticscholar.orgnih.gov

Furthermore, the introduction of a good leaving group, such as a halogen, at the 2- or 4-position allows for subsequent nucleophilic aromatic substitution (SNAr) with amines or hydroxide (B78521) to yield the desired amino or hydroxylated products. For instance, 2-chloropyridine N-oxide can be hydrolyzed under alkaline conditions to produce 2-hydroxypyridine N-oxide. google.com

Table 2: Nucleophilic Functionalization of Pyridine N-Oxides

Starting MaterialReagents and ConditionsProductReference
Pyridine N-oxide1. Ac₂O, 130°C2-Hydroxypyridine bme.hu
Pyridine N-oxideTs₂O, t-BuNH₂, then TFA2-Aminopyridine nih.gov
Pyridine N-oxidePyBroP, various nucleophiles2-Substituted Pyridines semanticscholar.orgnih.gov
2-Chloropyridine N-oxideAlkaline hydrolysis2-Hydroxypyridine N-oxide google.com

Coupling Reactions and Heterocyclic Annulation Strategies

Modern cross-coupling reactions provide powerful tools for the synthesis of functionalized pyridine N-oxides. The N-oxide moiety can act as a directing group for C-H activation, enabling regioselective coupling reactions. For instance, palladium-catalyzed direct arylation of pyridine N-oxides at the C2 position has been successfully demonstrated. semanticscholar.org

While specific examples for the direct synthesis of 2-Pyridinol, 4-amino-, 1-oxide via coupling reactions are scarce, the general principles can be applied. A plausible strategy would involve the use of a pre-functionalized pyridine N-oxide, for example, a di-halogenated derivative, followed by sequential, chemo-selective coupling reactions. The unique reactivity of different leaving groups, such as the differential reactivity of bromide and fluorosulfate (B1228806) in Suzuki couplings, can be exploited for the stepwise introduction of substituents. nih.gov

Heterocyclic annulation strategies offer another avenue for constructing complex pyridine N-oxide frameworks. A general [3 + 2 + 1] annulation strategy has been reported for the preparation of pyridine N-oxides, which could potentially be adapted for the synthesis of substituted analogs. dntb.gov.ua

Advanced Synthetic Techniques and Green Chemistry in 2-Pyridinol, 4-amino-, 1-oxide Synthesis

Microreactor Synthesis and Flow Chemistry Approaches for N-Oxide Formation

Microreactor technology and flow chemistry offer significant advantages for the synthesis of pyridine N-oxides, including improved safety, better temperature control, and enhanced reaction efficiency. The N-oxidation of pyridines, often using strong oxidants like peracetic acid, can be hazardous on a large scale in batch processes due to the risk of thermal runaway. bme.hu Microreactors, with their high surface-to-volume ratio, allow for efficient heat dissipation, minimizing these risks. bme.hubme.hu

Studies have shown that the N-oxidation of various pyridine derivatives using hydrogen peroxide in acetic acid can be performed with complete conversion in a microreactor, whereas the same reaction in batch gives lower conversions. bme.hu For example, the reaction of pyridine in a microreactor at 70°C achieved complete conversion, compared to only 34% in a batch reactor. bme.hu Similarly, the Polonovski rearrangement to produce 2-hydroxypyridines has been shown to have higher conversions in a microreactor compared to batch conditions. bme.hu

Table 3: Comparison of Batch vs. Microreactor Synthesis for Pyridine N-Oxide Reactions

ReactionConditions (Batch)Conversion (Batch)Conditions (Microreactor)Conversion (Microreactor)Reference
N-oxidation of Pyridine70°C34%70°C100% bme.hu
Polonovski Rearrangement of Pyridine N-oxide130°C33%170°C43% bme.hu

These findings highlight the potential of flow chemistry for the safer and more efficient large-scale production of pyridine N-oxides and their derivatives. acs.org

Catalytic Systems for Enhanced Selectivity and Yield in Amine and Hydroxyl Group Introduction

The development of catalytic systems for the direct and selective introduction of amino and hydroxyl groups onto the pyridine N-oxide ring is a key area of research. Catalytic methods can offer milder reaction conditions, higher selectivity, and reduced waste compared to stoichiometric reagents.

For the introduction of hydroxyl groups, photoredox catalysis has been employed for the carbohydroxylation and aminohydroxylation of olefins, where a pyridine N-oxide acts as both a radical precursor and a source of the hydroxyl group. acs.org While this is not a direct hydroxylation of the pyridine ring itself, it showcases the utility of pyridine N-oxides in catalytic cycles. More directly, photochemical valence isomerization of pyridine N-oxides has been shown to be an effective method for the C3-selective hydroxylation of pyridines. acs.org

For amination, catalytic enantioselective N-oxidation of pyridines has been developed using aspartic acid-containing peptides as catalysts. The resulting enantioenriched pyridine N-oxides can then be regioselectively aminated. nih.govchemrxiv.org Copper-catalyzed deoxygenative C2-amination of quinoline (B57606) N-oxides has also been reported, a strategy that could potentially be adapted for pyridine N-oxides. nih.gov

The choice of catalyst and reaction conditions is crucial for achieving the desired chemo- and regioselectivity, especially when multiple reactive sites are present on the substrate, as is the case for the synthesis of 2-Pyridinol, 4-amino-, 1-oxide.

Mechanistic Investigations and Reactivity Profiles of 2 Pyridinol, 4 Amino , 1 Oxide

Intramolecular Rearrangements of 2-Pyridinol, 4-amino-, 1-oxide (e.g., Polonovski-type Rearrangements and Related Transformations)

Pyridine (B92270) N-oxides bearing an alkyl group at the 2-position can undergo intramolecular rearrangements, particularly when treated with acid anhydrides like acetic anhydride (B1165640). chemtube3d.com This reaction, a variation of the Polonovski reaction, is initiated by the acylation of the N-oxide oxygen. Following acylation, a proton is abstracted from the side chain, leading to a neutral intermediate. This intermediate can then proceed through a researchgate.netresearchgate.net-sigmatropic rearrangement, characterized by a six-membered transition state, to yield a rearranged product. chemtube3d.com

The classic Polonovski reaction, first described in 1927, involves treating a tertiary amine N-oxide with acetic anhydride or acetyl chloride. organicreactions.org This leads to the cleavage of an alkyl group from the nitrogen and the formation of an N-acetylated secondary amine and an aldehyde. organicreactions.org The core of this transformation is the generation of an iminium ion intermediate. organicreactions.org While direct studies on 2-Pyridinol, 4-amino-, 1-oxide are not extensively detailed in this specific context, the general mechanism for pyridine N-oxides provides a framework for predicting its behavior. The presence of the amino and hydroxyl groups would likely influence the electron density and stability of the intermediates, thereby affecting the reaction pathway and outcome.

Intermolecular Reactions and Fundamental Reaction Pathways

The N-oxide functionality dramatically alters the reactivity of the pyridine ring compared to its parent pyridine, making it more susceptible to both nucleophilic and electrophilic attacks. bhu.ac.inchemtube3d.com

Nucleophilic Reactivity and Leaving Group Capabilities of the N-Oxide Moiety

Pyridine N-oxides exhibit enhanced reactivity towards nucleophiles at the C2 and C4 positions. scripps.eduyoutube.com The N-oxide oxygen atom can be activated by an electrophile, such as an acylating agent. This activation is followed by the addition of a nucleophile to either the C2 or C4 position, which displaces the activated oxygen moiety. scripps.edu For instance, pyridine N-oxides can react with isocyanides in the presence of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to form 2-aminopyridines. nih.gov This reaction proceeds through the addition of the N-oxide to an activated isocyanide, forming an imidate intermediate, which then undergoes intramolecular reaction at the C2 position. nih.gov

The reactivity of pyridine N-oxides towards nucleophiles is significantly higher than that of pyridines with the same basicity. In acyl transfer reactions, this "supernucleophilicity" is attributed to the stabilization of the transition state through direct conjugation between the nucleophilic and electrophilic components. researchgate.net The N-oxide group itself can be removed (deoxygenated) through various methods, which is a crucial step in syntheses where the N-oxide is used to direct substitution and is then no longer needed. wikipedia.org

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The N-oxide group acts as an activating and directing group in electrophilic aromatic substitution (EAS) reactions. bhu.ac.in Through resonance, the oxygen atom can donate electron density to the pyridine ring, particularly at the C2, C4, and C6 positions, making these sites more susceptible to electrophilic attack. bhu.ac.inyoutube.com

Nitration of pyridine N-oxide, a typical EAS reaction, occurs selectively at the C4 position when treated with a mixture of fuming nitric acid and sulfuric acid. researchgate.netbhu.ac.insapub.org This regioselectivity is explained by a push-pull mechanism involving intermolecular induced polarization, which favors the formation of a resonance structure with a negative charge at the C4 position. sapub.orgresearchgate.net Theoretical studies using Molecular Electron Density Theory (MEDT) suggest that while the kinetic control product for the nitration of pyridine-N-oxide might be the ortho (C2) substituted compound, explicit solvation of the N-oxide oxygen leads to the experimentally observed para (C4) product. rsc.orgresearchgate.net

The presence of other substituents on the ring, such as the 4-amino and 2-hydroxyl groups in the target molecule, will further influence the regioselectivity of EAS reactions, directing incoming electrophiles based on their combined electronic effects.

Redox Chemistry of the N-Oxide Moiety and Pyridine Ring System

The N-oxide group can be readily reduced to the corresponding pyridine. This deoxygenation is a synthetically valuable reaction, often performed after the N-oxide has served its purpose of directing substitution on the pyridine ring. wikipedia.org Various reducing agents can be employed for this purpose. For example, the reduction of 4-nitropyridine-N-oxide with iron in the presence of mineral acids like hydrochloric or sulfuric acid can yield 4-aminopyridine (B3432731). mdpi.org Low-valent titanium reagents, such as those prepared from TiCl₄/SnCl₂, have also been used to reduce 4-nitropyridine (B72724) N-oxide, with the product varying (4,4'-azodipyridine or 4-aminopyridine) depending on the stoichiometry of the reagent. researchgate.net

Conversely, the pyridine nitrogen can be oxidized to form the N-oxide. This is typically achieved using strong oxidants like peroxyacids (e.g., m-chloroperoxybenzoic acid) or hydrogen peroxide in acetic acid. bhu.ac.inacs.orgarkat-usa.org The N-oxide functionality can also participate in single-electron transfer processes, acting as an electron shuttle in certain contexts. acs.org The redox properties of the system are influenced by the substituents on the ring; electron-withdrawing groups increase the electron affinity of the molecule. researchgate.net

Impact of Substituents on Electronic Structure, Reaction Kinetics, and Thermodynamics

Substituents on the pyridine N-oxide ring profoundly affect its electronic structure and, consequently, its reactivity. The nature of the substituent—whether it is electron-donating or electron-withdrawing—influences the electron density distribution, the length and strength of the N-O bond, and the molecule's redox properties. researchgate.net

For instance, in the reaction of 4-substituted 2-carboxypyridine N-oxides with diazodiphenylmethane, the reaction rates show a good correlation with the Hammett σ values of the substituents. rsc.org This indicates that the electronic effects of the substituents are transmitted through the ring system, affecting the energetics of the reaction. Quantum chemical calculations on substituted pyridine N-oxides have shown that strong electron-withdrawing groups increase the electron affinity of the compound, while electron-donating groups enhance its complexation ability. researchgate.net

In the context of 2-Pyridinol, 4-amino-, 1-oxide, the 4-amino group is a strong electron-donating group, while the 2-hydroxyl group (which exists in tautomeric equilibrium with the 2-pyridone form) also influences electron distribution. rsc.org The combined effect of these substituents would be to increase the electron density in the ring, particularly at the ortho and para positions relative to the amino group, further modulating the reactivity patterns established by the N-oxide functionality. For example, in the synthesis of 2-aminopyridines from pyridine N-oxides, electron-withdrawing substituents on the N-oxide generally lead to higher yields, whereas electron-donating groups result in lower yields. nih.gov

Advanced Theoretical and Computational Studies of 2 Pyridinol, 4 Amino , 1 Oxide

Quantum Mechanical (QM) Calculations for Electronic Structure Elucidation

Quantum mechanical calculations are indispensable for a fundamental understanding of the electronic properties of molecules like 2-Pyridinol, 4-amino-, 1-oxide. These methods provide insights into the distribution of electrons and the energies of different electronic states, which are crucial for predicting reactivity and spectroscopic behavior.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. mdpi.com In the context of 2-Pyridinol, 4-amino-, 1-oxide, DFT calculations can be employed to determine the optimized ground-state geometry, vibrational frequencies, and electronic properties. For instance, studies on related pyridine (B92270) derivatives often utilize functionals like B3LYP or M06-2X with basis sets such as 6-311+G(d,p) to achieve reliable results. researchgate.net

The application of DFT extends to the exploration of excited states through Time-Dependent DFT (TD-DFT). This approach is crucial for understanding the photophysical properties of the molecule, such as its UV-Vis absorption spectrum. By calculating the vertical excitation energies, one can predict the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., n→π* or π→π*). For pyridine N-oxide systems, the N-oxide group can significantly influence the excited-state landscape, and the presence of both an amino and a hydroxyl group would be expected to introduce further complexity and potential for charge-transfer states.

Table 1: Commonly Used DFT Functionals and Basis Sets for Pyridine Derivatives

FunctionalBasis SetTypical Application
B3LYP6-31G(d)Geometry optimization and vibrational frequencies
M06-2X6-311+G(d,p)Thermochemistry and non-covalent interactions
CAM-B3LYPcc-pVTZExcited states and long-range interactions
PBE0aug-cc-pVDZGeneral purpose electronic structure calculations

A detailed analysis of the molecular orbitals, charge distribution, and electrostatic potential is fundamental to understanding the reactivity of 2-Pyridinol, 4-amino-, 1-oxide. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions govern the molecule's ability to act as an electron donor or acceptor. The amino group at the 4-position is a strong electron-donating group, which would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the N-oxide group is electron-withdrawing, which would lower the energy of the LUMO.

Natural Bond Orbital (NBO) analysis is a powerful tool for quantifying the charge distribution on each atom. In 2-Pyridinol, 4-amino-, 1-oxide, NBO analysis would likely reveal a significant negative charge on the oxygen atom of the N-oxide and the oxygen of the hydroxyl group, while the nitrogen of the amino group would also carry a partial negative charge. The electrostatic potential (ESP) map provides a visual representation of the charge distribution, highlighting regions of positive and negative potential on the molecular surface. These maps are invaluable for predicting sites of nucleophilic and electrophilic attack and for understanding intermolecular interactions.

Molecular Dynamics and Conformational Analysis of the Pyridine N-Oxide System

While QM calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational landscape and behavior over time. For a flexible molecule like 2-Pyridinol, 4-amino-, 1-oxide, MD simulations can be used to explore the different accessible conformations and the energetic barriers between them. A key aspect to investigate would be the potential for intramolecular hydrogen bonding between the hydroxyl group at the 2-position and the oxygen of the N-oxide, or between the amino group and the N-oxide.

MD simulations can be performed in various environments, such as in the gas phase or in an explicit solvent, to understand how the surrounding medium influences the conformational preferences. The results of these simulations can provide insights into the molecule's shape, flexibility, and how it might interact with biological macromolecules or other molecules in a condensed phase.

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. For 2-Pyridinol, 4-amino-, 1-oxide, theoretical calculations can predict key spectroscopic signatures:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies using DFT, one can generate a theoretical IR spectrum. This can aid in the identification of characteristic peaks, such as the O-H stretch of the hydroxyl group, the N-H stretches of the amino group, and the N-O stretch of the N-oxide. The position of these peaks can also provide clues about the extent of hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Comparing theoretical and experimental NMR spectra can help confirm the structure of the molecule and provide information about its electronic environment.

UV-Vis Spectroscopy: As mentioned earlier, TD-DFT calculations can predict the electronic absorption spectrum, which is crucial for understanding the molecule's color and photostability.

Furthermore, computational methods are essential for studying intermolecular interactions. For 2-Pyridinol, 4-amino-, 1-oxide, the potential for hydrogen bonding is significant. The hydroxyl and amino groups can act as hydrogen bond donors, while the N-oxide oxygen and the hydroxyl oxygen can act as acceptors. Computational studies can quantify the strength of these interactions and predict the preferred geometries of dimers and larger clusters.

Reaction Mechanism Elucidation via Computational Transition State Modeling

Understanding the reactivity of 2-Pyridinol, 4-amino-, 1-oxide requires the elucidation of potential reaction mechanisms. Computational transition state modeling is a powerful technique for this purpose. By locating the transition state structures and calculating the activation energies for various reaction pathways, one can predict the most likely mechanism.

For example, one could computationally investigate the oxidation of the amino group, the deprotonation of the hydroxyl group, or electrophilic aromatic substitution on the pyridine ring. DFT calculations can be used to map out the potential energy surface for these reactions, identifying all intermediates and transition states. mdpi.comresearchgate.net The insights gained from these studies are invaluable for designing new synthetic routes and for understanding the molecule's stability and degradation pathways.

Investigation of Aromaticity and Tautomeric Equilibria in 2-Pyridinol, 4-amino-, 1-oxide

A critical aspect of the chemistry of 2-hydroxypyridines is the potential for tautomerism, existing in equilibrium with their corresponding 2-pyridone forms. In the case of 2-Pyridinol, 4-amino-, 1-oxide, it can exist in equilibrium with 4-amino-1-hydroxy-2-pyridone.

Figure 1: Tautomeric Equilibrium of 2-Pyridinol, 4-amino-, 1-oxide

Generated code

Computational studies are exceptionally well-suited to investigate this equilibrium. By calculating the relative energies of the two tautomers in different environments, one can predict which form is more stable. It is well-documented for related systems that the position of this equilibrium is highly dependent on the environment. In the gas phase, the hydroxyl form is often favored due to the aromaticity of the pyridine ring. stackexchange.comechemi.com However, in polar solvents, the pyridone form can become more stable due to its larger dipole moment and better solvation. stackexchange.comechemi.com

The aromaticity of each tautomer can be quantified using computational methods such as the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA). These calculations would likely show that the pyridinol form possesses a higher degree of aromaticity. The electron-donating amino group at the 4-position would be expected to influence the electron density of the ring and could potentially shift the tautomeric equilibrium compared to the unsubstituted 2-hydroxypyridine (B17775) N-oxide.

Table 2: Predicted Relative Stability of Tautomers in Different Environments

TautomerEnvironmentPredicted Relative Energy (kcal/mol)Predicted Dominant Form
PyridinolGas Phase0Yes
PyridoneGas Phase> 0No
PyridinolPolar Solvent> 0No
PyridonePolar Solvent0Yes

Sophisticated Analytical Methodologies for Characterization of 2 Pyridinol, 4 Amino , 1 Oxide

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy provides unparalleled insight into the molecular architecture and electronic properties of 2-Pyridinol, 4-amino-, 1-oxide. Each technique offers a unique window into the compound's structure, from atomic connectivity to vibrational modes and electronic transitions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise molecular structure of 2-Pyridinol, 4-amino-, 1-oxide. While standard 1D ¹H and ¹³C NMR provide initial data, advanced techniques are required for unambiguous assignment.

¹H and ¹³C NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring. The electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups, combined with the electron-withdrawing nature of the N-oxide group, will influence the chemical shifts of the ring protons. Based on data from related pyridine N-oxide derivatives, the aromatic protons are anticipated to appear in the δ 6.0-8.5 ppm range. rsc.orgchemicalbook.com The ¹³C NMR spectrum would similarly show characteristic shifts for the carbon atoms of the pyridine ring, with the carbons bearing the amino and hydroxyl groups exhibiting significant upfield or downfield shifts depending on the tautomeric form present. rsc.orgnih.gov

2D NMR Techniques: To definitively assign these signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation) are employed.

COSY would reveal the coupling relationships between adjacent protons on the pyridine ring, confirming their positions relative to one another.

HSQC/HETCOR experiments correlate the proton signals directly with their attached carbon atoms, allowing for the unambiguous assignment of the ¹³C spectrum. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) can further establish the connectivity by showing correlations between protons and carbons over two to three bonds, confirming the placement of the substituents.

Solid-State NMR (ssNMR): Given that 2-Pyridinol, 4-amino-, 1-oxide is a solid, ssNMR can provide valuable information about its structure in the crystalline state, which may differ from its structure in solution. This is particularly useful for studying intermolecular interactions, such as hydrogen bonding, and polymorphism. Paramagnetic solid-state NMR techniques can be used to study complexes of this compound with metal ions, providing insights into the electronic structure and coordination environment. rsc.org

Table 1: Predicted NMR Data for 2-Pyridinol, 4-amino-, 1-oxide

TechniqueNucleusPredicted Chemical Shift (δ) / CorrelationPurpose
¹H NMR¹H~6.0 - 8.5 ppm (Aromatic-H), Broad signals for -NH₂ and -OHInitial proton environment mapping.
¹³C NMR¹³C~100 - 160 ppm (Aromatic-C)Carbon skeleton identification.
COSY¹H-¹HCorrelations between adjacent ring protonsEstablishes proton connectivity.
HSQC/HETCOR¹H-¹³CDirect correlation of protons to attached carbonsAssigns carbon signals. rsc.org
HMBC¹H-¹³CCorrelations over 2-3 bondsConfirms substituent placement and overall structure.
Solid-State NMR¹H, ¹³CData on crystalline formAnalyzes solid-state structure, polymorphism, and hydrogen bonding. rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups within 2-Pyridinol, 4-amino-, 1-oxide and studying the extensive hydrogen bonding expected for this molecule.

FT-IR Spectroscopy: The FT-IR spectrum would provide clear evidence for the key functional groups.

N-H Stretching: The amino group (-NH₂) is expected to show two distinct stretching bands in the 3300-3500 cm⁻¹ region.

O-H Stretching: A broad absorption band, typically centered around 3200-3600 cm⁻¹, would indicate the hydroxyl (-OH) group, with the broadening being a direct result of hydrogen bonding.

C=C and C=N Stretching: Vibrations of the pyridine ring would appear in the 1400-1650 cm⁻¹ region. researchgate.net

N-O Stretching: The N-oxide functionality gives rise to a characteristic strong absorption band, typically observed between 1200 and 1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The symmetric breathing modes of the pyridine ring, which are often strong in Raman spectra, would be clearly observable around 1000 cm⁻¹. researchgate.net Shifts in the vibrational frequencies in both FT-IR and Raman spectra upon changes in solvent or temperature can be used to study the dynamics of hydrogen bonding in detail. The combination of both techniques provides a comprehensive vibrational profile of the molecule. wikipedia.org

Table 2: Characteristic Vibrational Frequencies for 2-Pyridinol, 4-amino-, 1-oxide

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Amino (-NH₂)N-H Stretch3300 - 3500FT-IR
Hydroxyl (-OH)O-H Stretch (H-bonded)3200 - 3600 (broad)FT-IR
Pyridine RingC=C, C=N Stretch1400 - 1650FT-IR/Raman researchgate.net
Pyridine RingRing Breathing~1000Raman researchgate.net
N-Oxide (-N⁺-O⁻)N-O Stretch1200 - 1300FT-IR
Amino (-NH₂)C-N Stretch~1380FT-IR researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the characterization of 2-Pyridinol, 4-amino-, 1-oxide. It provides an extremely accurate measurement of the molecular mass, which is used to confirm the elemental composition, and offers insights into the molecule's structure through analysis of its fragmentation patterns.

Precise Mass Determination: HRMS can determine the mass of the parent molecular ion with an accuracy of a few parts per million (ppm). This allows for the confident determination of the compound's elemental formula (C₅H₆N₂O₂), distinguishing it from other potential isomers or compounds with the same nominal mass.

Fragmentation Analysis: Under ionization in the mass spectrometer (e.g., using Electron Ionization - EI), the molecular ion will fragment in a predictable manner. Analyzing these fragments helps to piece together the molecular structure. For 2-Pyridinol, 4-amino-, 1-oxide, expected fragmentation pathways could include:

Loss of a hydroxyl radical (•OH).

Loss of the amino group (-NH₂).

Decarbonylation (loss of CO).

Cleavage of the N-O bond.

Fragmentation of the pyridine ring structure.

Techniques like tandem mass spectrometry (MS/MS) can be used to isolate the parent ion and induce fragmentation, providing cleaner fragmentation spectra and more detailed structural information. This methodology is sensitive and specific, making it invaluable for confirming the identity of the compound. nih.gov

Table 3: Predicted High-Resolution Mass Spectrometry Data

ParameterExpected Value/ObservationPurpose
Molecular FormulaC₅H₆N₂O₂Elemental Composition
Exact Mass126.04293 DaConfirmation of elemental formula.
Molecular Ion [M]⁺m/z 126.0429Identification of the intact molecule.
Key Fragments[M-OH]⁺, [M-NH₂]⁺, [M-CO]⁺Structural elucidation through fragmentation pathway analysis.

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible and fluorescence spectroscopy are used to investigate the electronic transitions within the molecule, which are influenced by the conjugated π-system of the pyridine ring and its substituents.

UV-Visible Spectroscopy: The UV-Vis spectrum of 2-Pyridinol, 4-amino-, 1-oxide in a suitable solvent (like ethanol (B145695) or water) is expected to show characteristic absorption bands corresponding to π→π* and n→π* electronic transitions. Pyridine N-oxides typically exhibit strong absorption bands in the UV region. acs.orgresearchgate.net The presence of both the electron-donating amino and hydroxyl groups is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine N-oxide, moving the absorption to longer wavelengths. The position of the absorption maximum (λ_max) can be sensitive to the pH of the solution due to the potential for protonation of the amino group and the N-oxide oxygen. indianchemicalsociety.com

Fluorescence Spectroscopy: Many pyridine derivatives are fluorescent. nih.gov After absorbing light, the excited molecule can relax by emitting light at a longer wavelength (fluorescence). The fluorescence spectrum is often a mirror image of the absorption band. The quantum yield and emission wavelength are highly dependent on the molecular structure and the solvent environment. The study of fluorescence properties can be useful, as some pyridine N-oxide complexes are known to be highly fluorescent. nih.govresearchgate.net Fluorescence spectroscopy has also been used to directly observe minor tautomeric forms in related pyridone systems. rsc.org

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating the compound from impurities or a complex matrix before its detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. However, the direct analysis of 2-Pyridinol, 4-amino-, 1-oxide by GC is challenging due to its low volatility and high polarity, stemming from the hydroxyl, amino, and N-oxide functional groups. These groups also facilitate strong hydrogen bonding, further increasing its boiling point.

To overcome this, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. nih.govluxembourg-bio.com Common derivatization agents include silylating reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) which react with the -OH and -NH₂ groups to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups.

The resulting TMS-derivative is much more volatile and can be readily analyzed by GC-MS. nih.gov The gas chromatogram would show a peak at a specific retention time for the derivatized compound, and the mass spectrometer would provide a mass spectrum of this derivative, confirming its identity. This method is highly sensitive and can be used for trace-level quantification. nih.govluxembourg-bio.comnih.gov The mass spectrum of the derivatized compound would show a characteristic molecular ion and fragmentation pattern, often involving the loss of the silyl (B83357) groups. elsevier.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species and Mixture Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool for the analysis of 2-Pyridinol, 4-amino-, 1-oxide. This technique is ideally suited for separating non-volatile compounds from complex mixtures and providing high-sensitivity detection and structural information.

High-performance liquid chromatography (HPLC), typically employing a reversed-phase column (e.g., C18), is used for the initial separation. Due to the polar nature of the target compound, careful optimization of the mobile phase, often consisting of a mixture of water, organic solvent (like acetonitrile (B52724) or methanol), and additives (such as formic acid or ammonium (B1175870) acetate) to improve peak shape and ionization efficiency, is critical.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used. nih.gov ESI is a soft ionization method that typically generates the protonated molecular ion [M+H]⁺, which for 2-Pyridinol, 4-amino-, 1-oxide would be at an m/z corresponding to its molecular weight plus a proton. nih.gov

A key diagnostic feature for N-oxides when using APCI is the characteristic in-source fragmentation that produces an abundant [M+H-O]⁺ ion, resulting from the loss of the oxygen atom from the N-oxide group. nih.gov This fragmentation pattern is highly useful for distinguishing N-oxide metabolites from hydroxylated isomers. nih.gov For definitive structural confirmation and quantification, tandem mass spectrometry (MS/MS) is employed. In this mode, the [M+H]⁺ ion is selected and fragmented to produce a characteristic pattern of product ions, which serves as a structural fingerprint for the molecule. nih.gov

Table 1: Representative LC-MS Parameters for N-Oxide Analysis

ParameterSetting/ValuePurpose
Chromatography
ColumnReversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)Separation of polar and non-polar compounds.
Mobile Phase AWater with 0.1% Formic AcidAqueous component, aids in protonation.
Mobile Phase BAcetonitrile with 0.1% Formic AcidOrganic component for elution.
Flow Rate0.2 - 0.4 mL/minStandard analytical flow for high efficiency.
Gradient5% to 95% B over 10-15 minutesElution of compounds with varying polarities.
Mass Spectrometry
Ionization SourceESI or APCIGeneration of gas-phase ions. nih.gov
PolarityPositiveDetection of protonated molecules [M+H]⁺.
Scan ModeFull Scan (for identification), MS/MS (for confirmation)Detection of all ions or specific fragment ions. nih.gov
Key Diagnostic Ion[M+H-O]⁺ (with APCI)Characteristic fragment for N-oxides. nih.gov

Derivatization Strategies for Enhanced Analytical Detection and Resolution

The presence of a primary amino group in 2-Pyridinol, 4-amino-, 1-oxide allows for pre-column derivatization to improve its chromatographic behavior and enhance detection sensitivity. nih.gov Amines are often polar and can exhibit poor retention on standard reversed-phase columns, leading to tailing peaks. nih.gov Derivatization masks the polar amino group with a larger, non-polar moiety, improving chromatographic resolution. nih.govnih.gov

Common derivatization reagents for primary amines include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This method is widely used in amino acid analysis and is suitable for fluorescence detection, offering excellent sensitivity. jascoinc.com

9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines to form stable, fluorescent derivatives that can be detected with high sensitivity. jascoinc.com

Diethyl ethoxymethylenemalonate (DEEMM): This reagent reacts with amino compounds to form derivatives that are stable and suitable for analysis by LC-MS, often using a neutral loss scan mode to selectively detect all derivatized compounds in a sample. nih.gov

The choice of derivatization agent depends on the analytical instrumentation available (e.g., fluorescence detector vs. mass spectrometer) and the specific requirements of the analysis for sensitivity and throughput. nih.gov

Table 2: Comparison of Derivatization Reagents for the 4-Amino Group

ReagentAbbreviationTarget GroupDetection MethodAdvantages
o-PhthalaldehydeOPAPrimary AminesFluorescenceFast reaction, high sensitivity, automated methods available. jascoinc.com
9-Fluorenylmethyl ChloroformateFMOCPrimary & Secondary AminesFluorescenceForms stable derivatives, high sensitivity. jascoinc.com
Diethyl ethoxymethylenemalonateDEEMMAmino CompoundsMass SpectrometryAllows for targeted analysis of all derivatized amines using neutral loss scans. nih.gov

X-ray Diffraction for Single Crystal and Powder Solid-State Structure Determination

X-ray diffraction (XRD) is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method can be applied to both single crystals and polycrystalline powders of 2-Pyridinol, 4-amino-, 1-oxide to yield fundamental structural information.

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample. The resulting diffraction pattern is a fingerprint of the crystalline phase, useful for phase identification, purity assessment, and monitoring of polymorphic transformations. The pattern consists of a series of diffraction peaks at specific angles (2θ), which are characteristic of the crystal lattice's spacing. researchgate.net

Single-Crystal X-ray Diffraction (SC-XRD) provides the most detailed structural information. By analyzing the diffraction pattern from a single, high-quality crystal, it is possible to determine the precise coordinates of every atom in the molecule, defining bond lengths, bond angles, and torsional angles. This analysis reveals the molecule's conformation, as well as intermolecular interactions such as hydrogen bonding in the crystal lattice. For a compound like 2-Pyridinol, 4-amino-, 1-oxide, SC-XRD would definitively establish the tautomeric form present in the solid state and detail the hydrogen-bonding network involving the hydroxyl, amino, and N-oxide groups. pleiades.online

Table 3: Hypothetical Crystallographic Data from Single-Crystal XRD Analysis

ParameterExample ValueInformation Provided
Chemical FormulaC₅H₆N₂OElemental composition of the unit cell.
Crystal SystemTriclinicThe basic symmetry of the crystal lattice. pleiades.online
Space GroupP-1The specific arrangement of symmetry elements. pleiades.online
a (Å)7.5Length of the unit cell edge a.
b (Å)8.2Length of the unit cell edge b.
c (Å)9.1Length of the unit cell edge c.
α (°)85.0Angle between unit cell axes b and c.
β (°)76.3Angle between unit cell axes a and c.
γ (°)71.5Angle between unit cell axes a and b.
Volume (ų)502Volume of the unit cell.
Z4Number of molecules in the unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Electrochemical Analysis Techniques for Redox Properties and Voltammetric Behavior

Electrochemical techniques, particularly voltammetry, are powerful for investigating the redox properties of 2-Pyridinol, 4-amino-, 1-oxide. These methods provide insights into the oxidation and reduction potentials of the molecule, which are related to its chemical reactivity and potential metabolic pathways.

Cyclic Voltammetry (CV) is a primary technique used for this purpose. A potential is swept between two limits while the resulting current is measured. The resulting voltammogram can reveal the potentials at which the compound is oxidized or reduced. For 2-Pyridinol, 4-amino-, 1-oxide, two key redox-active sites are the N-oxide group and the amino group.

Reduction of the N-oxide: Aromatic N-oxides can be electrochemically reduced back to the parent pyridine. nih.gov The voltammogram would be expected to show a cathodic (reduction) peak corresponding to this process. The potential of this peak provides information on the ease of reduction.

Oxidation of the Amino Group: The 4-amino group can potentially be oxidized, which would be observed as an anodic (oxidation) peak in the voltammogram.

Studies on similar structures, such as thiol-containing pyridines, show that modifying the electrode surface with catalysts like iron(II) phthalocyanine (B1677752) can lower the overpotential required for redox reactions, enabling more sensitive measurements. researchgate.net The electrochemical behavior is often pH-dependent, and performing experiments across a range of pH values can help elucidate the reaction mechanisms, including the number of protons and electrons involved in the redox processes. researchgate.net

Table 4: Key Electrochemical Parameters and Investigatory Techniques

ParameterTechniqueInformation Obtained
Reduction Potential (Epc) Cyclic Voltammetry (CV)Potential at which the N-oxide group is reduced to the parent pyridine. nih.gov
Oxidation Potential (Epa) Cyclic Voltammetry (CV)Potential at which the amino group or pyridine ring is oxidized. researchgate.net
Electron Transfer Kinetics Cyclic Voltammetry (CV)Information on the rate of electron transfer (reversible, quasi-reversible, or irreversible process).
pH Dependence pH-dependent CVReveals the involvement of protons in the redox reaction mechanism. researchgate.net
Reaction Products Spectroelectrochemistry (EC-MS)Couples electrochemical cells with mass spectrometry to identify the products of oxidation or reduction. nih.gov

Exploration of Non Biological Applications for 2 Pyridinol, 4 Amino , 1 Oxide in Chemical Science and Technology

Role as Synthetic Intermediates and Reagents in Complex Organic Synthesis

The bifunctional nature of 2-Pyridinol, 4-amino-, 1-oxide, possessing a nucleophilic amino group, a hydroxyl group, and the N-oxide functionality, makes it a versatile building block in organic synthesis. While specific examples detailing its use are not widely documented, the reactivity of its parent structure, HOPO, provides a clear precedent for its potential applications.

HOPO is well-established as a peptide coupling additive, serving as an effective alternative to 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization during amide bond formation. biosynth.combiosynth.com The reaction typically proceeds through the formation of an activated ester, which then reacts with an amine to form the desired amide. biosynth.com It is plausible that 2-Pyridinol, 4-amino-, 1-oxide could function similarly, with the added amino group potentially influencing the reaction kinetics or providing a secondary site for further functionalization after the coupling reaction is complete.

Furthermore, pyridine (B92270) N-oxides are known to participate in a variety of transformations. They can be used to synthesize substituted pyridines, such as 2-aminopyridines, through reactions with activated reagents. nih.govresearchgate.net In one documented synthesis, the related compound "4-aminopyridine-N-oxide" was identified as a by-product during the reduction of 4-nitropyridine-N-oxide with iron and mineral acids, confirming its formation and stability within a synthetic chemical environment. semanticscholar.org The presence of the amino group in 2-Pyridinol, 4-amino-, 1-oxide also opens avenues for its use as a starting material for more complex molecules, such as the N-(4-aminopyridin-2-yl)amides, which have been investigated as kinase inhibitors. nih.gov Additionally, related structures like 2-aryl-4-(dimethylamino)pyridine-N-oxides have proven to be highly efficient catalysts for the chemoselective phosphorylation of amino acid derivatives, suggesting a potential catalytic role for the title compound. rsc.org

Coordination Chemistry: Metal Complexation and Ligand Design

The hydroxypyridinone (HOPO) scaffold is renowned for its exceptional ability to form stable complexes with a wide range of metal ions, particularly hard Lewis acids like Fe(III), Ga(III), and Al(III). acs.orgkcl.ac.uk This capacity is central to the exploration of 2-Pyridinol, 4-amino-, 1-oxide in coordination chemistry.

The design of metal chelates leverages the bidentate O,O-donor atoms from the N-oxide and the adjacent hydroxyl group of the pyridinone ring, which form a stable five-membered chelate ring with a metal ion. acs.orgresearchgate.net The introduction of an electron-donating amino group at the 4-position of the ring, as in 2-Pyridinol, 4-amino-, 1-oxide, is a rational design strategy to modulate the ligand's electronic properties. This substitution can enhance the basicity of the donor oxygen atoms, potentially leading to stronger metal-ligand bonds and higher stability constants for the resulting metal complexes. researchgate.net

Research on related 4-substituted 2-hydroxypyridine-N-oxide derivatives, such as 2,4-dihydroxypyridine-N-oxide and 2-hydroxy-4-methoxypyridine-N-oxide, has demonstrated their effectiveness as iron chelators. nih.gov This supports the principle that functionalization at the 4-position is a viable method for tuning the chelating properties of the HOPO core. Therefore, 2-Pyridinol, 4-amino-, 1-oxide represents a deliberately designed ligand with potentially enhanced coordination capabilities compared to its unsubstituted parent.

The interaction between hydroxypyridinone-based ligands and metal ions in solution is a subject of detailed study. Potentiometric and spectrophotometric titrations are common methods used to determine the stability constants of these complexes. kcl.ac.uk For the parent HOPO structure and its derivatives, these studies reveal the formation of highly stable 3:1 ligand-to-metal complexes with trivalent ions like Fe(III) at physiological pH. researchgate.net

The strong and selective binding of metal ions by hydroxypyridinone ligands makes them excellent candidates for extraction and separation technologies. The ability of 2-hydroxypyridine-N-oxide derivatives to effectively remove iron from proteins like transferrin and ferritin demonstrates their potential in selective metal extraction from complex matrices. nih.gov

A significant application in this area involves immobilizing the ligand onto a solid support. For instance, self-assembled monolayers of the parent compound, HOPO, on mesoporous silica (B1680970) have been successfully used to remove lanthanides and other heavy metals from aqueous solutions. biosynth.com The presence of the 4-amino group on 2-Pyridinol, 4-amino-, 1-oxide provides a convenient handle for covalent attachment to various substrates, such as polymers or silica surfaces. This would allow for the creation of robust, reusable materials for applications in environmental remediation, hydrometallurgy, and analytical preconcentration of trace metals.

Advanced Materials Science: Integration into Functional Architectures

The integration of specific chemical functionalities into larger material structures is a cornerstone of advanced materials science. The unique properties of 2-Pyridinol, 4-amino-, 1-oxide make it a promising candidate for creating functional materials.

The structure of 2-Pyridinol, 4-amino-, 1-oxide is well-suited for its incorporation into polymeric materials. The primary amino group can act as a monomer or an initiating site for polymerization reactions. For example, it could be used in the synthesis of polyamides or polyimides, embedding the metal-chelating hydroxypyridinone N-oxide unit directly into the polymer backbone.

Furthermore, the parent compound, 2-Pyridinol 1-oxide, has been used to prepare polymeric metal complexes, specifically with nickel(II), showcasing the ability of this class of compounds to form extended network structures. sigmaaldrich.com The 4-amino derivative could be similarly used, with the amino group providing an additional site for cross-linking or post-polymerization modification.

In the realm of surface functionalization, the amino group serves as an ideal anchor point for grafting the molecule onto surfaces like silica, gold, or various polymers. biosynth.comgoogle.com This would impart the strong metal-chelating properties of the hydroxypyridinone N-oxide moiety to the material's surface, creating functional architectures for use as sensors, catalysts, or specialized adsorbents for metal ion separation. biosynth.com

Development of Hybrid Materials with Tailored Chemical Properties.

The unique structural features of 2-Pyridinol, 4-amino-, 1-oxide make it a promising candidate for the development of advanced hybrid materials. The amino and hydroxyl groups can serve as reactive sites for polymerization or grafting onto other material surfaces, while the N-oxide group and the pyridine ring itself can participate in coordination chemistry and supramolecular assembly.

The development of hybrid materials incorporating functionalized pyridine N-oxides is an active area of research. These materials often exhibit tailored chemical and physical properties due to the specific functionalities introduced by the pyridine N-oxide component. For instance, polymeric N-oxides have been investigated for their applications as oxidants in organic synthesis and as interlayer materials for solar cells. acs.org

The amino group of 2-Pyridinol, 4-amino-, 1-oxide can be readily utilized for the formation of amide or imine linkages, allowing for its integration into polymer backbones or as a pendant group. This could lead to the creation of functional polymers with enhanced thermal stability, altered solubility, or the ability to chelate metal ions. The hydroxyl group, in turn, can participate in esterification or etherification reactions, providing another avenue for covalent attachment to various substrates.

Furthermore, the N-oxide functionality, in conjunction with the other substituents, can influence the electronic properties of the resulting hybrid material. The strong dipole moment of the N-oxide bond can enhance the material's polarity and its ability to interact with other polar molecules. nih.govresearchgate.net

A hypothetical application could involve the polymerization of a derivative of 2-Pyridinol, 4-amino-, 1-oxide with a diacyl chloride to form a polyamide. The resulting polymer would possess pyridine N-oxide moieties along its chain, which could then be used to coordinate with metal ions for catalytic or sensing applications.

Table 1: Potential Functionalization Reactions for Hybrid Material Synthesis

Functional GroupReaction TypePotential Outcome
4-amino groupAmidationFormation of polyamides, grafting onto acid-functionalized surfaces.
4-amino groupImine formationCreation of Schiff base polymers, dynamic covalent materials.
2-hydroxyl groupEsterificationPolyester synthesis, surface modification of hydroxylated materials.
2-hydroxyl groupEtherificationFormation of polyethers, modification of polymer side chains.
Pyridine N-oxideMetal CoordinationDevelopment of catalytic materials, sensors, and magnetic materials.

Environmental Chemistry: Fundamental Chemical Transformation Pathways and Remediation Principles (excluding biological degradation).

In the context of environmental chemistry, the fate and transformation of 2-Pyridinol, 4-amino-, 1-oxide would be governed by non-biological processes, primarily photochemical reactions. Pyridine N-oxide derivatives are known to undergo photochemical transformations upon exposure to ultraviolet radiation. rsc.orgosti.gov

One of the primary photochemical pathways for pyridine N-oxides is the cleavage of the N-O bond, which can lead to the formation of the parent pyridine and atomic oxygen, a highly reactive species. nih.gov This photodeoxygenation process could be a significant environmental degradation pathway for 2-Pyridinol, 4-amino-, 1-oxide. The generated atomic oxygen can then react with other organic pollutants in the environment, potentially leading to their degradation.

Another potential photochemical reaction is the generation of radical species. Photoexcited pyridine N-oxides can act as catalysts to promote the generation of carbon radicals from various precursors, which can then participate in a range of chemical reactions. purdue.educhemrxiv.org This suggests that in an environmental setting, 2-Pyridinol, 4-amino-, 1-oxide could potentially contribute to the transformation of other co-existing organic compounds under sunlight.

The presence of amino and hydroxyl groups on the pyridine ring would likely influence the photochemical reactivity of the molecule. These electron-donating groups could alter the absorption spectrum of the compound, potentially shifting its photoactivity into the solar spectrum range. Furthermore, these functional groups could be susceptible to oxidation by the photogenerated reactive oxygen species.

For remediation purposes, the chelating properties of hydroxypyridine N-oxides could be exploited. nih.gov It is plausible that 2-Pyridinol, 4-amino-, 1-oxide could form stable complexes with heavy metal ions, which are common environmental pollutants. If immobilized on a solid support, this compound could potentially be used as a sorbent for the removal of toxic metals from contaminated water. For example, self-assembled monolayers of 2-hydroxypyridine-N-oxide on mesoporous silica have been shown to be effective in removing lanthanides from aqueous solutions. biosynth.com

Table 2: Potential Environmental Chemical Transformation Pathways

PathwayDescriptionPotential Products
PhotodeoxygenationCleavage of the N-O bond upon UV irradiation.4-Amino-2-hydroxypyridine, Atomic Oxygen
Radical FormationPhotoinduced generation of radical species.Reactive intermediates, transformed organic pollutants.
Photo-oxidationOxidation of the amino or hydroxyl groups by reactive oxygen species.Oxidized derivatives, ring-opened products.
Metal ChelationFormation of complexes with dissolved metal ions.Metal-ligand complexes.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Pyridinol,4-amino-,1-oxide (8CI) with high purity?

  • Methodological Answer : Synthesis typically involves oxidation of 4-aminopyridine derivatives using hydrogen peroxide or peracetic acid under controlled pH (e.g., pH 6–7) to stabilize the N-oxide group . Purification via recrystallization (e.g., using ethanol/water mixtures) is critical, as impurities may arise from incomplete oxidation or side reactions. Purity assessment should combine HPLC (C18 column, UV detection at 254 nm) and elemental analysis to verify >98% purity .

Q. How should researchers safely handle 2-Pyridinol,4-amino-,1-oxide (8CI) given its toxicity profile?

  • Methodological Answer : The compound is classified as a skin and eye irritant (GHS Category 2/2A) . Use engineering controls (e.g., fume hoods) and PPE (nitrile gloves, safety goggles, lab coats). In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation . Store in airtight containers at room temperature, away from oxidizing agents to prevent decomposition .

Q. What spectroscopic techniques are most effective for characterizing 2-Pyridinol,4-amino-,1-oxide (8CI)?

  • Methodological Answer :

  • FT-IR : Confirm the N-oxide group via characteristic absorption bands at 1250–1300 cm⁻¹ (N–O stretch) and 3200–3500 cm⁻¹ (amine N–H stretch) .
  • NMR : ¹H NMR (DMSO-d6) should show a downfield shift for the hydroxyl proton (~10–12 ppm) and aromatic protons at 6.5–8.5 ppm .
  • Mass Spectrometry : ESI-MS in positive ion mode should yield a molecular ion peak at m/z 111.1 (C₅H₅NO₂) .

Advanced Research Questions

Q. How does the N-oxide moiety influence the compound’s reactivity in coordination chemistry or catalysis?

  • Methodological Answer : The N-oxide group acts as a weak Lewis base, enabling metal coordination (e.g., Cu²⁺, Fe³⁺) in catalytic systems. Investigate via UV-Vis titration (monitoring ligand-to-metal charge transfer bands) and cyclic voltammetry to assess redox behavior . Stability in aqueous vs. non-polar solvents (e.g., DMF, THF) should be tested using dynamic light scattering (DLS) to detect aggregation .

Q. What strategies resolve contradictions in reported melting points (147–152°C vs. 278°C) for this compound?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or hydration states. Perform differential scanning calorimetry (DSC) at controlled heating rates (e.g., 5°C/min) to identify phase transitions. Pair with PXRD to differentiate crystalline forms . Ensure samples are thoroughly dried (e.g., under vacuum at 60°C for 24 hours) to exclude moisture effects .

Q. How can researchers optimize the use of 2-Pyridinol,4-amino-,1-oxide (8CI) as a peptide coupling agent compared to HOBt?

  • Methodological Answer : The compound’s lower solubility in organic solvents requires co-solvents (e.g., DMSO/THF mixtures). Compare coupling efficiency (e.g., for Boc-protected amino acids) via HPLC yield analysis. Monitor racemization using chiral GC-MS; the N-oxide group may reduce epimerization due to steric hindrance . Toxicity assays (e.g., MTT on HEK293 cells) are recommended to assess biocompatibility for in vivo applications .

Q. What are the environmental implications of 2-Pyridinol,4-amino-,1-oxide (8CI) degradation products?

  • Methodological Answer : Hydrolysis under alkaline conditions generates 4-aminopyridine, a neurotoxicant. Perform OECD 301F biodegradation tests to assess persistence. Use LC-MS/MS to track degradation intermediates in simulated wastewater (pH 7–9) . Ecotoxicity assays (e.g., Daphnia magna LC₅₀) are critical for risk assessment .

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